molecular formula C9H16N4O B13057711 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13057711
M. Wt: 196.25 g/mol
InChI Key: REDPLNAGLWAIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxycyclopentyl Group: This step involves the reaction of cyclopentyl compounds with methanol in the presence of an acid catalyst to form the methoxycyclopentyl group.

    Attachment to the Triazole Ring: The methoxycyclopentyl group is then attached to the triazole ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Final Assembly:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-Methyl-1H-1,2,4-triazol-3-amine: This compound lacks the methoxycyclopentyl group, making it less hydrophobic and potentially less bioactive.

    1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine: This compound lacks the methoxy group, which may affect its solubility and reactivity.

    1-(1-Methoxycyclopentyl)-1H-1,2,4-triazol-3-amine: This compound lacks the methyl group on the triazole ring, which may influence its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(1-methoxycyclopentyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c1-14-9(4-2-3-5-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12)

InChI Key

REDPLNAGLWAIRC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)CN2C=NC(=N2)N

Origin of Product

United States

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